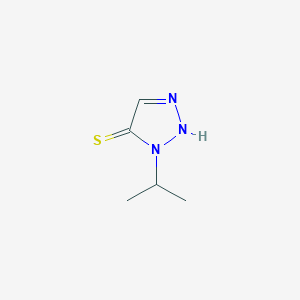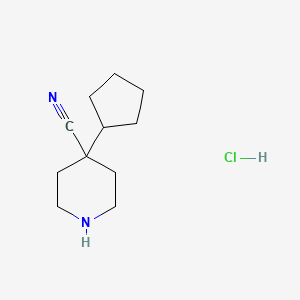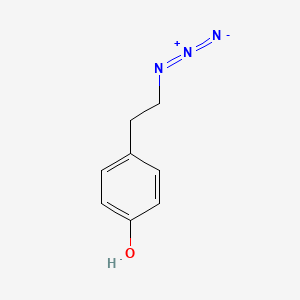
4-(2-Azidoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azidoethyl)phenol is an organic compound with the molecular formula C8H9N3O It is a phenolic azide, characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with sodium azide. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or dimethyl sulfoxide (DMSO). The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction mechanism.
化学反应分析
Types of Reactions
4-(2-Azidoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with thiols and amines.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, and amines.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives.
Electrophilic Aromatic Substitution: Nitro, halogen, and alkyl-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
科学研究应用
4-(2-Azidoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of azido-functionalized compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(2-Azidoethyl)phenol is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable tool in bioconjugation and click chemistry. The phenolic group can participate in redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar structure with an amino group instead of an azido group.
4-Hydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of an azidoethyl group.
4-Azidophenol: Similar structure but lacks the ethyl chain.
Uniqueness
4-(2-Azidoethyl)phenol is unique due to the presence of both a phenolic and an azido group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation applications.
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
4-(2-azidoethyl)phenol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2 |
InChI 键 |
GZAPPTHNMZFARH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


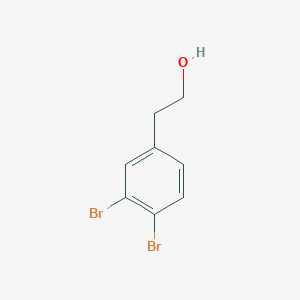
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
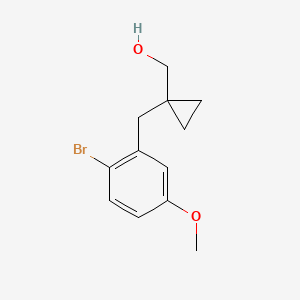
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
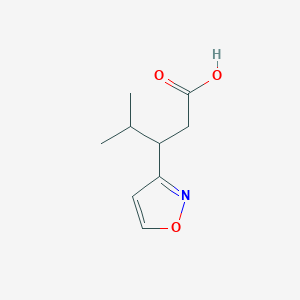
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
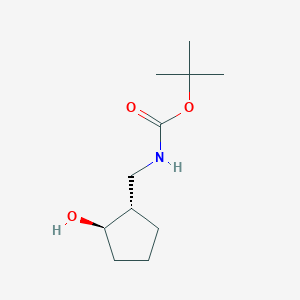
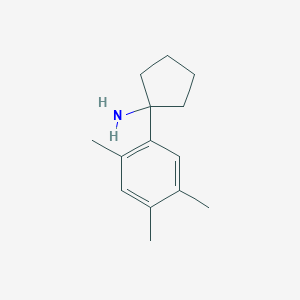
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

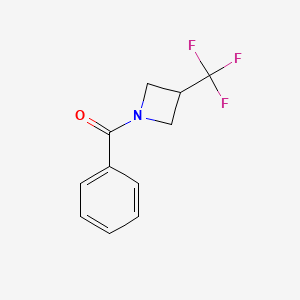
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
